molecular formula C30H27BrN6O4 B10898071 5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10898071
M. Wt: 615.5 g/mol
InChI Key: NVFYLAFUQXQLPM-UHFFFAOYSA-N
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Description

The compound 5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic molecule that features a diverse array of functional groups, including bromophenyl, dimethylphenyl, methoxyphenyl, pyrazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Triazole Ring:

    Coupling Reactions: The various aromatic rings and functional groups are typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its multiple aromatic rings and functional groups suggest it could bind to various enzymes or receptors, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 5-(3-fluorophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Uniqueness

The presence of the bromine atom in 5-(3-bromophenyl)-1-{2-[3-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione distinguishes it from its chlorinated and fluorinated analogs. Bromine’s larger atomic size and different electronic properties can lead to unique reactivity and interactions, potentially resulting in different biological activities and applications.

Properties

Molecular Formula

C30H27BrN6O4

Molecular Weight

615.5 g/mol

IUPAC Name

5-(3-bromophenyl)-3-[2-[5-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C30H27BrN6O4/c1-17-7-12-23(18(2)13-17)24-15-25(19-8-10-22(41-3)11-9-19)37(33-24)26(38)16-35-28-27(32-34-35)29(39)36(30(28)40)21-6-4-5-20(31)14-21/h4-14,25,27-28H,15-16H2,1-3H3

InChI Key

NVFYLAFUQXQLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)CN4C5C(C(=O)N(C5=O)C6=CC(=CC=C6)Br)N=N4)C

Origin of Product

United States

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